molecular formula C18H19ClN2O2S B2588570 N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 851170-84-8

N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2588570
CAS RN: 851170-84-8
M. Wt: 362.87
InChI Key: NNWVQRCCPFHCKO-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BCTC, is a compound that has gained significant interest in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) that is involved in the perception of pain and temperature.

Scientific Research Applications

Antitumor Activity

N-Benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been extensively researched for their antitumor activities. A study by Ostapiuk et al. (2017) synthesized new carboxamides and investigated their antitumor efficacy. They found that certain derivatives demonstrated a significant ability to inhibit the growth of human tumor cells, highlighting the potential of these compounds in cancer therapy (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Analysis of Biologically Active Derivatives

Chiriapkin et al. (2021) focused on the synthesis and analysis of azomethine derivatives of this compound, predicting biological activities like cytostatic, antitubercular, and anti-inflammatory effects. Their research optimized the methods for synthesizing these substances and indicated the possibility of developing new pharmacologically active compounds (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Vasu et al. (2005) explored the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, showing that certain compounds exhibit significant antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antimicrobial Agents Synthesis

Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on this compound, evaluating them as antimicrobial agents. Some of these derivatives exhibited promising activities, further supporting its role in antimicrobial drug development (Gouda, Berghot, El-Ghani, & Khalil, 2010).

Novel Transformations for Synthesis

Pokhodylo et al. (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, contributing to the synthesis of new derivatives with potential biological applications (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Synthesis, Characterization, and Docking Studies

Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, further highlighting the diverse potential of this compound in pharmaceutical research (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-benzyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c19-10-15(22)21-18-16(13-8-4-5-9-14(13)24-18)17(23)20-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWVQRCCPFHCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851170-84-8
Record name N-benzyl-2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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